6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile
Description
6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a piperidine ring, and a pyridine ring with a nitrile group
Properties
IUPAC Name |
6-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-12-19-16(11-20(12)2)24(22,23)21-7-5-14(6-8-21)15-4-3-13(9-17)10-18-15/h3-4,10-11,14H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHLWGUDSYYQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)C3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group. The piperidine ring is then constructed, and finally, the pyridine ring with the nitrile group is added. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential as a pharmaceutical intermediate, contributing to the development of new drugs with therapeutic effects.
Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-methanol: Similar structure but with a methanol group instead of a nitrile group.
Uniqueness
The uniqueness of 6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
